2,2'-(Ethane-1,2-diyl)bis(9-methyl-1,10-phenanthroline)
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Overview
Description
2,2’-(Ethane-1,2-diyl)bis(9-methyl-1,10-phenanthroline) is a complex organic compound known for its unique structure and properties It consists of two 9-methyl-1,10-phenanthroline units connected by an ethane-1,2-diyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diyl)bis(9-methyl-1,10-phenanthroline) typically involves the reaction of 9-methyl-1,10-phenanthroline with ethane-1,2-diyl dibromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, similar compounds are often synthesized using large-scale organic synthesis techniques. These methods involve the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Ethane-1,2-diyl)bis(9-methyl-1,10-phenanthroline) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced phenanthroline derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenanthroline rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various reduced phenanthroline compounds.
Scientific Research Applications
2,2’-(Ethane-1,2-diyl)bis(9-methyl-1,10-phenanthroline) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: The compound’s ability to chelate metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, where it may act as a metal-based drug.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 2,2’-(Ethane-1,2-diyl)bis(9-methyl-1,10-phenanthroline) exerts its effects is primarily through its ability to chelate metal ions. This chelation can inhibit the activity of metalloproteins and metalloenzymes by removing the metal ion required for their catalytic activity. The compound targets mainly zinc metallopeptidases, with a much lower affinity for calcium .
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: A simpler analog that lacks the ethane-1,2-diyl bridge and is widely used as a ligand in coordination chemistry.
2,2’-Bipyridine: Another bidentate ligand similar to 1,10-phenanthroline but with a different structure.
2,2’-Bipyrimidine: A compound with similar chelating properties but with pyrimidine rings instead of phenanthroline.
Uniqueness
2,2’-(Ethane-1,2-diyl)bis(9-methyl-1,10-phenanthroline) is unique due to its ethane-1,2-diyl bridge, which provides additional flexibility and spatial arrangement compared to its simpler analogs. This structural feature can influence the compound’s binding affinity and selectivity towards metal ions, making it a valuable ligand in coordination chemistry and catalysis.
Properties
CAS No. |
120096-06-2 |
---|---|
Molecular Formula |
C28H22N4 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-methyl-9-[2-(9-methyl-1,10-phenanthrolin-2-yl)ethyl]-1,10-phenanthroline |
InChI |
InChI=1S/C28H22N4/c1-17-3-5-19-7-9-21-11-13-23(31-27(21)25(19)29-17)15-16-24-14-12-22-10-8-20-6-4-18(2)30-26(20)28(22)32-24/h3-14H,15-16H2,1-2H3 |
InChI Key |
ULPRXEWUMBQXLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)CCC4=NC5=C(C=CC6=C5N=C(C=C6)C)C=C4 |
Origin of Product |
United States |
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